molecular formula C17H24Br3N3O B11544793 N'-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11544793
M. Wt: 526.1 g/mol
InChI Key: ASUJPXNMQKMYBF-UHFFFAOYSA-N
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Description

N’-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a synthetic organic compound characterized by the presence of a nonan-5-ylidene group and a 2,4,6-tribromophenyl group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of nonan-5-one with 2-[(2,4,6-tribromophenyl)amino]acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.

Scientific Research Applications

N’-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(Nonan-5-ylidene)-2-[(2,4,6-dichlorophenyl)amino]acetohydrazide
  • N’-(Nonan-5-ylidene)-2-[(2,4,6-difluorophenyl)amino]acetohydrazide
  • N’-(Nonan-5-ylidene)-2-[(2,4,6-dimethylphenyl)amino]acetohydrazide

Uniqueness

N’-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the 2,4,6-tribromophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H24Br3N3O

Molecular Weight

526.1 g/mol

IUPAC Name

N-(nonan-5-ylideneamino)-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C17H24Br3N3O/c1-3-5-7-13(8-6-4-2)22-23-16(24)11-21-17-14(19)9-12(18)10-15(17)20/h9-10,21H,3-8,11H2,1-2H3,(H,23,24)

InChI Key

ASUJPXNMQKMYBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)CCCC

Origin of Product

United States

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